Pyrenolide C

Description

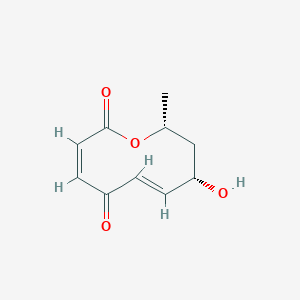

Structure

3D Structure

Properties

CAS No. |

76353-69-0 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

(2R,4S,5E,8Z)-4-hydroxy-2-methyl-3,4-dihydro-2H-oxecine-7,10-dione |

InChI |

InChI=1S/C10H12O4/c1-7-6-9(12)3-2-8(11)4-5-10(13)14-7/h2-5,7,9,12H,6H2,1H3/b3-2+,5-4-/t7-,9-/m1/s1 |

InChI Key |

JWBPDRMVPZPOHO-RQBIMOGRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](/C=C/C(=O)/C=C\C(=O)O1)O |

Canonical SMILES |

CC1CC(C=CC(=O)C=CC(=O)O1)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Pyrenolide C: A Technical Guide to its Discovery and Isolation from Pyrenophora teres

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Pyrenolide C, a bioactive secondary metabolite produced by the phytopathogenic fungus Pyrenophora teres. This document details the experimental protocols for fungal cultivation and metabolite extraction, summarizes the key quantitative data, and explores the potential biological significance of this 10-membered lactone.

Introduction

Pyrenophora teres, the causal agent of net blotch disease in barley, is a rich source of diverse secondary metabolites. Among these are the pyrenolides, a family of macrolides that includes this compound. First reported in 1980, this compound is a nonenolide, characterized by a 10-membered lactone ring structure. It has demonstrated notable antifungal and morphogenic activities, making it a compound of interest for further investigation in agrochemical and pharmaceutical research. This guide serves as a comprehensive resource for researchers seeking to understand and potentially replicate the isolation and study of this compound.

Discovery and Producing Organism

This compound was first discovered as a minor metabolite produced by the fungus Pyrenophora teres (Diedicke) Drechsler. The producing organism is a significant pathogen of barley, causing a foliar disease known as net blotch, which can lead to substantial crop yield losses. The isolation of this compound was reported by Nukina, Ikeda, and Sassa in 1980, as part of a broader investigation into the morphogenic substances produced by this fungus.

Experimental Protocols

This section details the methodologies for the cultivation of Pyrenophora teres and the subsequent isolation of this compound, based on established protocols.

Cultivation of Pyrenophora teres**

A detailed protocol for the isolation and culture of Pyrenophora teres from infected barley leaves is essential for obtaining the necessary biomass for metabolite extraction.

Materials:

-

Infected barley leaves showing net blotch symptoms

-

Sterilization solution (e.g., 1% sodium hypochlorite)

-

Sterile distilled water

-

Potato Dextrose Agar (PDA) medium

-

Liquid culture medium (e.g., Potato Dextrose Broth)

-

Petri dishes, flasks, and other sterile laboratory glassware

-

Incubator

Procedure:

-

Isolation: Surface-sterilize small sections of infected barley leaves by immersing them in a sterilization solution, followed by several rinses with sterile distilled water.

-

Plating: Place the sterilized leaf sections onto PDA plates.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 20-25°C) until fungal mycelia grow out from the leaf tissue.

-

Pure Culture: Subculture the emergent mycelia onto fresh PDA plates to obtain a pure culture of Pyrenophora teres.

-

Liquid Culture: Inoculate a liquid culture medium with agar plugs from the pure culture.

-

Fermentation: Incubate the liquid culture under controlled conditions (e.g., shaking at 120 rpm, 25°C) for a sufficient period (e.g., 2-3 weeks) to allow for the production of secondary metabolites.

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and chromatographic purification of this compound from the fungal culture.

Materials:

-

Pyrenophora teres liquid culture

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform, hexane)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system (optional, for final purification)

Procedure:

-

Extraction: Separate the fungal mycelium from the culture broth by filtration. Extract the culture filtrate with an appropriate organic solvent, such as ethyl acetate. The mycelium can also be extracted separately with a solvent like methanol.

-

Concentration: Evaporate the solvent from the crude extract under reduced pressure to obtain a concentrated residue.

-

Chromatographic Separation:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with increasing concentrations of ethyl acetate).

-

Monitor the fractions using TLC to identify those containing this compound.

-

-

Further Purification: Combine the fractions containing this compound and subject them to further purification steps, such as preparative TLC or HPLC, to obtain the pure compound.

Quantitative Data

Precise quantitative data is crucial for the characterization of this compound. The following tables summarize the key spectroscopic information for this compound.

Table 1: Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Mass Spectrometry (m/z) | [M]+ (High Resolution) - Data not available in searched literature |

| Optical Rotation | Data not available in searched literature |

| UV λmax (MeOH) | Data not available in searched literature |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Detailed assignments not available in searched literature |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Detailed assignments not available in searched literature |

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Isolation of this compound

The following diagram illustrates the general workflow for the isolation and purification of this compound from Pyrenophora teres.

Caption: Workflow for the isolation and analysis of this compound.

Postulated Antifungal Signaling Pathway Interference

While the precise molecular targets of this compound are not yet elucidated, its structural class as a macrolide suggests potential interference with fundamental cellular processes in fungi. Many antifungal macrolides are known to disrupt cell membrane integrity. The following diagram illustrates a hypothetical signaling pathway that could be affected by such disruption.

Caption: Postulated mechanism of this compound's antifungal action.

Biological Activity

This compound has been reported to exhibit antifungal and morphogenic activities.[1] Specifically, it has been shown to cause inhibition of hyphal growth and the formation of irregularly swollen hyphae in other fungi.[1] This suggests that this compound may interfere with processes essential for fungal cell wall synthesis, cell division, or cytoskeletal organization. The broader biological activity profile of this compound, including its potential phytotoxicity and cytotoxicity, remains an area for further investigation.

Conclusion

This compound represents an intriguing natural product from the phytopathogen Pyrenophora teres. This guide has outlined the historical context of its discovery and provided a framework for its isolation and characterization. While the detailed quantitative data and the precise mechanism of action require further research, the information presented here serves as a valuable starting point for scientists and researchers interested in exploring the potential of this compound in the development of new antifungal agents or as a tool for studying fungal biology. The provided workflows and hypothetical pathway diagrams offer a conceptual foundation for future experimental design.

References

The Fungal Origins of Pyrenolide C: A Technical Guide for Researchers

A comprehensive overview of the natural occurrence, biosynthesis, and experimental protocols for the fungal metabolite Pyrenolide C, tailored for researchers, scientists, and drug development professionals.

This compound, a polyketide metabolite, has been identified in several fungal species, where it plays a role in the organism's ecological interactions. This technical guide provides an in-depth look at the fungal sources of this compound, quantitative data on its production, detailed experimental procedures for its isolation and characterization, and an exploration of its biosynthetic pathway.

Natural Occurrence in Fungal Species

This compound has been isolated from a number of filamentous fungi, most notably from species within the genera Pyrenophora and Curvularia.

Table 1: Fungal Species Known to Produce this compound

| Fungal Species | Reference |

| Pyrenophora teres | [1][2] |

| Curvularia sp. | [1] |

| Ascochyta hyalospora |

Pyrenophora teres, a plant pathogen responsible for net blotch disease in barley, is a primary and well-documented producer of this compound.[1][2] The compound has also been identified in cultures of Curvularia species, another genus of plant pathogenic fungi.[1] While less documented, Ascochyta hyalospora has also been reported as a source of this metabolite.

Quantitative Production of this compound

Currently, there is limited publicly available quantitative data on the specific yield of this compound from fungal fermentations. The production of secondary metabolites like this compound is highly dependent on the fungal strain, culture conditions (media composition, pH, temperature, aeration), and fermentation method (e.g., solid-state vs. submerged fermentation). Optimization of these parameters is crucial for maximizing the yield for research and drug development purposes. Further research is needed to establish optimized and scalable production protocols.

Experimental Protocols

Fungal Culture and Fermentation

A general workflow for the cultivation of this compound-producing fungi, such as Pyrenophora teres, is outlined below. This protocol can be adapted and optimized for specific fungal strains and laboratory conditions.

Isolation and Purification of this compound

The following protocol describes a general procedure for the extraction and purification of this compound from a fungal fermentation broth. High-Performance Liquid Chromatography (HPLC) is a key technique for obtaining the pure compound.

Detailed HPLC Purification Protocol:

A reverse-phase HPLC system is typically employed for the purification of polyketides like this compound.

-

Column: A C18 column is a suitable choice.

-

Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is commonly used. The gradient is programmed to gradually increase the concentration of the organic solvent to elute compounds with increasing hydrophobicity.

-

Detection: A UV detector is used to monitor the elution of compounds. The detection wavelength should be set to the absorbance maximum of this compound.

-

Fraction Collection: Fractions are collected as peaks elute from the column. The purity of the collected fractions should be assessed by analytical HPLC.

Structural Characterization

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Specific chemical shifts and coupling constants for the protons in the molecule. |

| ¹³C NMR | Characteristic chemical shifts for the carbon atoms, including carbonyls and olefinic carbons. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, which aids in confirming the structure. |

Note: Specific spectral data for this compound should be referenced from peer-reviewed literature for accurate comparison.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units. The biosynthesis is orchestrated by a large, multi-domain enzyme complex known as a polyketide synthase (PKS).

The biosynthesis of this compound begins with the loading of a starter unit (typically acetyl-CoA) onto the PKS. This is followed by a series of extension steps where malonyl-CoA units are added, and the growing polyketide chain may undergo various degrees of reduction. After the full-length polyketide chain is assembled, it is released from the PKS and can be further modified by a suite of "tailoring" enzymes. These enzymes, which can include P450 monooxygenases, reductases, and cyclases, are responsible for the final structural features of this compound, such as ring formation and the introduction of hydroxyl groups. The genes encoding the PKS and the tailoring enzymes are typically found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). The identification and characterization of this BGC in Pyrenophora teres is an active area of research.

References

An In-Depth Technical Guide to the Isolation of Secondary Metabolites from Pyrenophora teres

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying secondary metabolites from the ascomycete fungus Pyrenophora teres, a notable pathogen of barley. The guide details experimental protocols for the cultivation of the fungus, extraction of metabolites, and their subsequent purification and characterization. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized to facilitate understanding.

Introduction to Pyrenophora teres and its Secondary Metabolites

Pyrenophora teres, the causal agent of net blotch disease in barley, produces a diverse array of secondary metabolites. These compounds are of significant interest to researchers due to their phytotoxic, antifungal, and other biological activities, making them potential leads for the development of new drugs and agrochemicals.[1][2][3] The secondary metabolite profile of P. teres includes several classes of compounds, each with unique chemical structures and biological properties.

Key Classes of Secondary Metabolites from Pyrenophora teres

-

Amino Acid Derivatives (Marasmine Class): This class includes aspergillomarasmine A and its derivatives. These compounds are known for their phytotoxic effects, causing chlorosis and necrosis in host plants.[1][4]

-

Nonenolides and Spirocyclic Lactones: Compounds like pyrenolides A, B, C, and D fall into this category. They have demonstrated antifungal and cytotoxic activities.[2][3]

-

Isoquinolines: Pyrenolines A and B are isoquinoline derivatives that exhibit phytotoxicity.[1][5]

-

Anthraquinones: This class of pigments is also produced by P. teres.[2]

-

Proteinaceous Toxins: Besides small molecules, P. teres is also known to produce protein-based toxins that play a role in its pathogenicity.

General Workflow for Isolation and Purification

The isolation of secondary metabolites from Pyrenophora teres typically follows a multi-step process. This workflow is designed to efficiently extract and purify compounds of interest from the fungal culture.

Experimental Protocols

This section provides detailed methodologies for key experiments in the isolation and purification of secondary metabolites from Pyrenophora teres.

Fungal Culture and Inoculum Production

Successful isolation of secondary metabolites begins with the robust growth of the fungus under conditions that favor the production of the desired compounds.

Protocol for Pyrenophora teres Culture:

-

Media Preparation: A variety of media can be used for the cultivation of P. teres. The choice of medium can significantly influence the profile and yield of secondary metabolites.

-

Fries Medium (Modified): This is a commonly used liquid medium for the production of aspergillomarasmines. Its composition per liter is:

-

Ammonium tartrate: 5.0 g

-

Ammonium nitrate: 1.0 g

-

Dipotassium hydrogen phosphate: 1.0 g

-

Magnesium sulfate heptahydrate: 0.5 g

-

Sodium chloride: 0.1 g

-

Calcium chloride dihydrate: 0.1 g

-

Yeast extract: 1.0 g

-

Sucrose: 30.0 g

-

-

Malt-Dextrose Medium: This medium is often employed for the production of pyrenolides.[3]

-

Potato Dextrose Agar (PDA): A solid medium suitable for maintaining cultures and for the production of some metabolites like anthraquinones.[2]

-

-

Inoculation:

-

For liquid cultures, inoculate the sterile medium with mycelial plugs from a fresh PDA culture of P. teres.

-

For solid cultures, place a mycelial plug in the center of a fresh PDA plate.

-

-

Incubation:

-

Incubate liquid cultures at 20-25°C for 14-21 days with shaking (e.g., 120 rpm) to ensure aeration.

-

Incubate solid cultures at 20-25°C in the dark for 10-14 days.

-

Controlling the pH of the culture medium can be crucial. For aspergillomarasmine A production, maintaining the pH at around 6.5 can prevent its conversion to anhydroaspergillomarasmine A.

-

Extraction of Secondary Metabolites

The choice of extraction solvent and method is critical and depends on the polarity of the target compounds.

General Solvent Extraction Protocol:

-

Separation of Mycelia and Culture Filtrate: After incubation, separate the fungal mycelium from the liquid culture medium by filtration through cheesecloth or a similar filter.

-

Extraction from Culture Filtrate:

-

For polar compounds like aspergillomarasmines, the culture filtrate can be directly subjected to ion-exchange chromatography.

-

For less polar compounds like pyrenolides and pyrenolines, perform a liquid-liquid extraction of the culture filtrate using an organic solvent such as ethyl acetate or chloroform. Repeat the extraction multiple times to ensure a high yield.

-

-

Extraction from Mycelia:

-

The mycelial mat can be freeze-dried and then extracted with a solvent like methanol or a mixture of chloroform and methanol to isolate intracellular or cell-wall-bound metabolites.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification by Chromatography

Chromatographic techniques are essential for separating the individual compounds from the complex crude extract.

Purification Workflow:

Protocol for Silica Gel Column Chromatography (for Pyrenolides and Pyrenolines):

-

Column Packing: Prepare a glass column packed with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, carefully load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% hexane and gradually increases the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the same compound(s).

Protocol for Ion-Exchange Chromatography (for Aspergillomarasmines):

-

Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50W-X8) in the H+ form.

-

Sample Loading: Apply the culture filtrate directly to the column.

-

Elution: Wash the column with deionized water to remove unbound compounds. Elute the bound amino acid derivatives using a gradient of aqueous ammonia (e.g., 0 to 2 M).

-

Fraction Analysis: Analyze the collected fractions for the presence of the target compounds using techniques like High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Final Purification:

-

Stationary Phase: A C18 reversed-phase column is commonly used for the final purification of many secondary metabolites.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.

-

Detection: A UV detector is commonly used, with the wavelength set to the absorbance maximum of the target compound.

Compound Characterization

Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecule.

Quantitative Data

The yield of secondary metabolites can vary significantly depending on the Pyrenophora teres isolate and the culture conditions. The following table summarizes some reported quantitative data.

| Secondary Metabolite | Producing Isolate(s) | Culture Medium | Yield/Concentration | Reference(s) |

| Aspergillomarasmine A (Toxin C) | P. teres | Modified Fries Medium | Toxic at 0.25 mmol/L | [4] |

| Anhydroaspergillomarasmine A (Toxin B) | P. teres | Modified Fries Medium | Toxic at 1 mmol/L | [4] |

| Pyrenoline A | P. teres | Not specified | More active than Pyrenoline B at the same concentration | [5] |

| Pyrenoline B | P. teres | Not specified | Active at higher concentrations than Pyrenoline A | [5] |

Biosynthetic Pathway

Understanding the biosynthetic pathways of these secondary metabolites can provide insights into their production and potential for genetic engineering to enhance yields.

Biosynthesis of Aspergillomarasmine A

The biosynthesis of aspergillomarasmine A involves the condensation of two molecules of L-aspartic acid and one molecule of L-2,3-diaminopropionic acid. Recent studies have identified an AMA synthase, a PLP-dependent enzyme, that catalyzes the key C-N bond formations in this pathway.[1][6]

This guide provides a foundational understanding of the principles and methods involved in the isolation of secondary metabolites from Pyrenophora teres. Researchers are encouraged to consult the cited literature for more specific details and to optimize these protocols for their particular strains and target compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioactive Metabolite Production in the Genus Pyrenophora (Pleosporaceae, Pleosporales) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrenophora teres: Taxonomy, Morphology, Interaction With Barley, and Mode of Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the AMA Synthase from the Aspergillomarasmine A Biosynthesis and Evaluation of Its Biocatalytic Potential | THE LEI GROUP [chem.pku.edu.cn]

The Enigmatic Architecture of Pyrenolide Biosynthesis in Phytopathogenic Fungi: A Technical Guide

Abstract

Pyrenolides, a class of 10-membered macrolide lactones produced by phytopathogenic fungi, notably Pyrenophora teres, the causal agent of net blotch disease in barley, have garnered significant interest due to their potent biological activities, including antifungal and phytotoxic effects. Despite their discovery decades ago, the genetic and enzymatic machinery orchestrating their biosynthesis has remained largely uncharacterized. This technical guide synthesizes the current, albeit limited, understanding of pyrenolide biosynthesis, leveraging genomic data from Pyrenophora species and established principles of fungal polyketide metabolism. We present a putative biosynthetic pathway, propose a candidate gene cluster, and provide detailed, actionable experimental protocols for researchers aiming to elucidate this cryptic metabolic network. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, fungal genetics, and the discovery of novel agrochemicals and pharmaceuticals.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and agriculture. Among these, polyketides represent a vast and structurally varied class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). Pyrenolides, produced by the ascomycete fungus Pyrenophora teres, are a noteworthy example of such polyketide-derived metabolites.[1] Structurally, they are characterized by a 10-membered lactone ring.[2] Known members of this family, including pyrenolide A, B, and C, exhibit significant antifungal and morphogenic activities.[2]

The elucidation of the pyrenolide biosynthetic pathway holds immense potential for several key areas. Understanding the enzymatic cascade can pave the way for the bioengineering of novel pyrenolide analogs with enhanced or tailored biological activities. Furthermore, identifying the biosynthetic gene cluster (BGC) can provide genetic markers for studying the epidemiology and virulence of Pyrenophora teres. This guide aims to bridge the existing knowledge gap by providing a comprehensive theoretical framework and practical experimental strategies to unravel the biosynthesis of these intriguing fungal metabolites.

The Putative Pyrenolide Biosynthetic Pathway

Based on the chemical structure of pyrenolides and the known mechanisms of fungal polyketide biosynthesis, a hypothetical pathway can be proposed. The core scaffold of pyrenolides is likely assembled by a Type I iterative PKS (IPKS).

Core Biosynthesis

The biosynthesis is postulated to initiate with a starter unit, likely acetyl-CoA, which is sequentially condensed with four extender units of malonyl-CoA by the PKS. The degree of reduction of the β-keto groups at each condensation cycle determines the final hydroxylation pattern of the polyketide chain. The domain organization of the putative PKS is expected to include a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP) domain, along with a variable set of reducing domains: ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). A terminal thioesterase (TE) or a similar domain would then catalyze the release and concomitant macrolactonization of the polyketide chain to form the 10-membered ring.

Post-PKS Tailoring

Following the formation of the core pyrenolide scaffold, a series of tailoring enzymes are likely involved in generating the observed chemical diversity within the pyrenolide family. These modifications may include:

-

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases (P450s) or other oxidoreductases.

-

Glycosylation: Mediated by glycosyltransferases (GTs).

-

Methylation: Performed by methyltransferases (MTs).

-

Acylation: Catalyzed by acyltransferases.

A proposed signaling pathway for the regulation of pyrenolide biosynthesis is depicted below, highlighting the potential involvement of pathway-specific transcription factors and global regulatory networks responsive to environmental cues.

Caption: A diagram illustrating the potential regulatory cascade controlling pyrenolide biosynthesis.

Identifying the Pyrenolide Biosynthetic Gene Cluster

Genome mining of Pyrenophora teres has revealed a multitude of predicted BGCs, including numerous PKS and NRPS clusters.[1][3] While a specific cluster has not been experimentally linked to pyrenolide production, comparative genomics and bioinformatic analysis can help prioritize candidate BGCs.

In Silico Analysis

A promising approach is to search the P. teres genome for a BGC containing a Type I PKS gene. The predicted domain architecture of this PKS should be consistent with the synthesis of a reduced polyketide. Furthermore, the cluster should ideally contain genes encoding putative tailoring enzymes such as P450s, methyltransferases, and transcription factors. Tools like antiSMASH and SMURF can be employed for this purpose. Comparative genomic analysis with other Pyrenophora species that do not produce pyrenolides can help to narrow down the candidate clusters.

The following table summarizes the types of BGCs identified in the genomes of different Pyrenophora species, highlighting the abundance of PKS and NRPS clusters.

| Biosynthetic Gene Cluster Type | Pyrenophora teres f. teres | Pyrenophora teres f. maculata | Pyrenophora tritici-repentis |

| Type I PKS | 8 | 8 | 8 |

| NRPS | 23 | 11 | 6 |

| Type III PKS | 0 | 1 | 0 |

| Terpene | 3 | 3 | 3 |

| NRPS-like | 3 | 3 | 3 |

| T1PKS-NRPS Hybrid | 1 | 1 | 1 |

| Total Predicted BGCs | ~47-82 | ~47 | ~39 |

| Data adapted from Moolhuijzen et al., 2020.[3] |

Experimental Protocols for Pathway Elucidation

The following protocols provide a roadmap for the experimental validation of the putative pyrenolide BGC and the characterization of the biosynthetic pathway.

Gene Disruption via Homologous Recombination

This is the gold standard for linking a gene or gene cluster to the production of a specific metabolite.

Methodology:

-

Construct Generation: A gene disruption cassette is assembled containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions (typically 1-2 kb) upstream and downstream of the target gene (e.g., the PKS).

-

Protoplast Transformation: Protoplasts of P. teres are generated by enzymatic digestion of the fungal cell wall. The disruption cassette is then introduced into the protoplasts, often mediated by PEG-calcium chloride.

-

Selection and Screening: Transformed protoplasts are plated on selective media containing the appropriate antibiotic. Resistant colonies are then screened by PCR to confirm the homologous recombination event.

-

Metabolite Analysis: The wild-type and mutant strains are cultivated under pyrenolide-producing conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the metabolite profiles. A loss of pyrenolide production in the mutant strain confirms the involvement of the disrupted gene.

Caption: A flowchart outlining the key steps in the gene disruption protocol.

Heterologous Expression

If genetic manipulation of P. teres proves challenging, heterologous expression of the candidate BGC in a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, provides an alternative strategy.

Methodology:

-

Cluster Cloning: The entire candidate BGC is cloned from P. teres genomic DNA. This can be achieved through PCR amplification of overlapping fragments followed by Gibson assembly or by using fungal artificial chromosomes (FACs).

-

Vector Construction: The cloned BGC is inserted into a suitable fungal expression vector containing a strong, inducible promoter and a selectable marker.

-

Host Transformation: The expression vector is introduced into the heterologous host using established transformation protocols.

-

Expression and Analysis: The transformed host is cultured under inducing conditions, and the culture extracts are analyzed by HPLC-MS for the production of pyrenolides.

Quantitative Analysis of Pyrenolide Production

To date, there is a paucity of published quantitative data on pyrenolide production by P. teres. The following table is a template for researchers to populate as data becomes available through the application of the protocols outlined in this guide.

| Strain | Culture Conditions | Pyrenolide A (mg/L) | Pyrenolide B (mg/L) | Pyrenolide C (mg/L) |

| P. teres Wild-Type | Potato Dextrose Broth, 25°C, 14 days | Data not available | Data not available | Data not available |

| P. teres ΔpksX Mutant | Potato Dextrose Broth, 25°C, 14 days | Data not available | Data not available | Data not available |

| A. nidulans + Pyrenolide BGC | Minimal Medium + Inducer, 30°C, 7 days | Data not available | Data not available | Data not available |

Conclusion and Future Perspectives

The biosynthesis of pyrenolides in phytopathogenic fungi represents a compelling and underexplored area of research. While the precise genetic and enzymatic details remain to be elucidated, the convergence of genomics, bioinformatics, and molecular biology provides a powerful toolkit to unravel this mystery. The proposed biosynthetic pathway and experimental protocols presented in this guide offer a strategic framework for future investigations. The successful identification and characterization of the pyrenolide BGC will not only provide fundamental insights into fungal secondary metabolism but also unlock the potential for the rational design of novel agrochemicals and therapeutic agents. The future of pyrenolide research is bright, with the promise of new discoveries that could have a significant impact on both agriculture and medicine.

References

Unveiling the Blueprint: A Technical Guide to Identifying the Pyrenolide C Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and experimental strategies required to identify and characterize the biosynthetic gene cluster (BGC) responsible for the production of Pyrenolide C, a polyketide natural product. Given the limited direct public information on the this compound BGC, this document outlines a robust, generalized workflow applicable to the discovery of novel polyketide BGCs from filamentous fungi, using this compound as a model target.

Introduction to Pyrenolides and Polyketide Biosynthesis

Pyrenolides are a class of polyketide secondary metabolites produced by various fungal species, including those from the genus Pyrenophora. Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). These enzymes iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis, to generate a diverse array of complex natural products with significant pharmacological potential. The genes encoding the PKS and other necessary tailoring enzymes are typically clustered together on the fungal chromosome, forming a biosynthetic gene cluster (BGC).

Hypothetical Biosynthetic Pathway of this compound

Based on the general principles of polyketide biosynthesis, a plausible pathway for this compound can be proposed. This pathway would likely be initiated by a Type I iterative PKS. The core polyketide chain would undergo a series of modifications by tailoring enzymes, such as reductases, dehydratases, and oxidoreductases, encoded by genes within the BGC, to yield the final this compound structure.

Caption: A proposed biosynthetic pathway for this compound, starting from precursor molecules and proceeding through PKS-mediated synthesis and subsequent enzymatic modifications.

Experimental and Computational Workflow for BGC Identification

The identification of the this compound BGC would involve a multi-step process combining bioinformatics, molecular biology, and analytical chemistry.

Caption: An experimental workflow for the identification and functional characterization of the this compound biosynthetic gene cluster.

Detailed Experimental Protocols

3.1.1. Genome Mining and Bioinformatic Analysis

-

Fungal Strain and DNA Extraction:

-

Cultivate the this compound-producing fungal strain (e.g., Pyrenophora sp.) in a suitable liquid medium until sufficient mycelial mass is obtained.

-

Harvest the mycelia by filtration and freeze-dry.

-

Extract high-molecular-weight genomic DNA using a commercially available fungal DNA extraction kit or a standard phenol-chloroform extraction protocol.

-

Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

-

Genome Sequencing:

-

Prepare a genomic DNA library for next-generation sequencing (NGS) using a platform such as Illumina or PacBio.

-

Perform whole-genome sequencing to obtain high-coverage raw sequencing reads.

-

Assemble the raw reads into a draft genome sequence using bioinformatics assembly tools (e.g., SPAdes, Canu).

-

-

BGC Prediction:

-

Submit the assembled genome sequence to the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) web server or standalone version.[1]

-

Analyze the antiSMASH output to identify putative PKS-encoding BGCs. Look for clusters containing a Type I PKS gene along with genes encoding other typical tailoring enzymes.

-

3.1.2. Gene Knockout Studies

-

Target Gene Selection:

-

From the candidate BGCs identified by antiSMASH, select the core PKS gene for targeted knockout.

-

-

Construction of Gene Knockout Cassette:

-

Amplify the 5' and 3' flanking regions (homologous arms, typically 1-2 kb) of the target PKS gene from the fungal genomic DNA using PCR.

-

Clone the homologous arms on either side of a selectable marker gene (e.g., hygromycin B resistance) in a suitable vector.

-

-

Fungal Transformation:

-

Prepare fungal protoplasts from young mycelia by enzymatic digestion of the cell wall.

-

Transform the protoplasts with the gene knockout cassette using a polyethylene glycol (PEG)-mediated transformation protocol.

-

Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic (e.g., hygromycin B).

-

-

Verification of Gene Knockout:

-

Isolate genomic DNA from the resulting transformants.

-

Confirm the successful replacement of the target PKS gene with the knockout cassette via diagnostic PCR and Southern blot analysis.

-

3.1.3. Heterologous Expression

-

BGC Cloning:

-

Amplify the entire candidate BGC from the fungal genomic DNA using long-range PCR or capture the entire cluster using techniques like Transformation-Associated Recombination (TAR) cloning in yeast.

-

Clone the BGC into a suitable fungal expression vector under the control of a strong constitutive or inducible promoter.

-

-

Host Strain Transformation:

-

Transform a well-characterized and genetically tractable fungal host strain (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) with the expression vector containing the BGC.

-

-

Analysis of Metabolite Production:

-

Cultivate the transformed host strain under conditions that favor secondary metabolite production.

-

Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the production of this compound.

-

Data Presentation

The following tables summarize the types of quantitative data that would be generated and analyzed during the identification of the this compound BGC.

Table 1: Quantitative PCR (qPCR) Analysis of PKS Gene Expression

| Fungal Strain | Target Gene | Relative Gene Expression (Fold Change) | Standard Deviation |

| Wild-Type | Putative this compound PKS | 1.0 | ± 0.1 |

| PKS Overexpression Mutant | Putative this compound PKS | 15.2 | ± 1.8 |

| PKS Knockout Mutant | Putative this compound PKS | Not Detected | N/A |

Table 2: this compound Production in Fungal Strains

| Fungal Strain | This compound Titer (mg/L) | Standard Deviation |

| Wild-Type | 25.4 | ± 3.1 |

| PKS Overexpression Mutant | 150.8 | ± 12.5 |

| PKS Knockout Mutant | Not Detected | N/A |

| Heterologous Host (with BGC) | 15.2 | ± 2.0 |

| Heterologous Host (empty vector) | Not Detected | N/A |

Conclusion

The identification of the this compound biosynthetic gene cluster is a critical step towards understanding its formation and enabling its biotechnological production. The integrated workflow of genome mining, targeted gene disruption, and heterologous expression, as outlined in this guide, provides a robust framework for elucidating the genetic basis of this compound biosynthesis. The successful identification and characterization of this BGC will not only provide valuable insights into the enzymology of polyketide synthesis but also pave the way for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties.

References

Initial Biological Screening of Pyrenolide C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the initial biological screening of Pyrenolide C, a natural product isolated from the fungus Pyrenochaeta terrestris. The available scientific literature indicates that this compound exhibits minimal antibiotic activity in standard bioassays. This document summarizes the existing data, places it in the context of its more bioactive structural analog, Pyrenocine A, and outlines a general experimental workflow for antimicrobial screening. Due to the limited publicly available information on this compound, this guide also highlights the absence of detailed experimental protocols and data on other potential biological activities.

Introduction

This compound, also known as Pyrenocine C, is a secondary metabolite produced by the fungus Pyrenochaeta terrestris. As part of the broader family of pyrenocines, its biological activity has been a subject of scientific inquiry, particularly concerning its potential as an antimicrobial agent. This guide focuses on the initial biological screening data available for this compound.

Antimicrobial Activity Screening

The primary biological screening reported for this compound has been focused on its antibiotic properties.

Quantitative Data

A key study by Sparace and colleagues in 1987 reported that this compound, along with Pyrenocine B, demonstrated "little antibiotic activity" in the bioassays they performed.[1] Unfortunately, specific quantitative data such as IC50 or MIC values for this compound were not provided in the available literature, likely due to its low potency.

For comparative purposes, the same study provided detailed quantitative data for the structurally related and biologically active compound, Pyrenocine A. These values are summarized in the table below.

| Pyrenocine A: Summary of Biological Activity | |

| Test Organism/System | ED50 (µg/mL) |

| Bacillus subtilis | 30 |

| Staphylococcus aureus | 45 |

| Escherichia coli | 200 |

| Fusarium oxysporum f. sp. cepae (spore germination) | 14 |

| Fusarium solani f. sp. pisi (spore germination) | 20 |

| Mucor hiemalis (spore germination) | 20 |

| Rhizopus stolonifer (spore germination) | 25 |

| Pyrenochaeta terrestris (mycelial growth) | 77 |

| Fusarium oxysporum (mycelial growth) | 54 |

| Onion Seedling Elongation | 4 |

Experimental Protocols

Detailed experimental protocols for the biological screening of this compound are not available in the public domain. The primary reference to its activity is a summary abstract that does not provide methodological specifics. However, a general workflow for such antimicrobial screening can be conceptualized.

General Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates a typical workflow for the initial screening of a natural product for antimicrobial activity.

Signaling Pathways and Mechanism of Action

There is no information available in the reviewed literature regarding the mechanism of action or any specific signaling pathways affected by this compound. The lack of significant biological activity has likely precluded further investigation in this area.

For a hypothetical bioactive compound, a workflow to investigate its mechanism of action might involve the following steps.

Conclusion

The initial biological screening of this compound, as reported in the available scientific literature, indicates a lack of significant antibiotic activity. This is in contrast to its structural analog, Pyrenocine A, which demonstrates a broad spectrum of antimicrobial and phytotoxic effects. For researchers and drug development professionals, this compound, in its native form, does not appear to be a promising lead compound for antimicrobial applications. Further research would be necessary to explore other potential, non-antibiotic biological activities, as the current body of knowledge is limited. The absence of detailed, publicly accessible experimental protocols underscores the need for primary research to fully characterize the bioactivity profile of this natural product.

References

Unveiling the Antifungal Potential of Pyrenolide C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known antifungal spectrum of activity for Pyrenolide C, a natural product isolated from the fungus Pyrenophora teres. While research on this specific compound is limited, this document synthesizes the available data, outlines general experimental methodologies, and presents logical workflows to guide further investigation.

Antifungal Activity of this compound

This compound has demonstrated notable antifungal properties, specifically against the phytopathogenic fungus Cochliobolus lunatus. Seminal work in the field has shown that this compound inhibits the hyphal growth of C. lunatus and induces the formation of irregularly swollen hyphae, indicating a disruption of normal fungal development.[1][2] This morphogenic activity suggests a specific mode of action that warrants deeper exploration for potential antifungal drug development.

Quantitative Antifungal Spectrum

Detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against a broad range of fungal species are not extensively available in publicly accessible literature. The primary research reporting its activity against Cochliobolus lunatus provides a qualitative description of its effects.[1][2] To facilitate future research and data comparison, the following table provides a standardized format for documenting the antifungal spectrum of this compound once such data becomes available.

Table 1: Antifungal Spectrum of this compound (Sample)

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Method | Reference |

|---|---|---|---|---|---|

| Cochliobolus lunatus | Broth Dilution | (Nukina et al., 1980) | |||

| Aspergillus fumigatus | |||||

| Candida albicans | |||||

| Cryptococcus neoformans |

| Fusarium oxysporum | | | | | |

Experimental Protocols

While the specific experimental protocol used to determine the antifungal activity of this compound is detailed in the original 1980 publication by Nukina et al., which is not widely available, a general methodology for antifungal susceptibility testing can be outlined based on standard practices.

General Antifungal Susceptibility Testing Protocol (Broth Microdilution)

This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal isolate.

1. Preparation of Fungal Inoculum:

- Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature (e.g., 28-35°C) until sufficient sporulation is observed.

- Spores are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

- The resulting suspension is filtered to remove mycelial fragments.

- The spore concentration is adjusted to a standard density (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

2. Preparation of Antifungal Agent:

- This compound is dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

- A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

3. Inoculation and Incubation:

- The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.

- Control wells are included: a positive control (fungal inoculum without the compound) and a negative control (medium only).

- The plates are incubated at an appropriate temperature for 24-72 hours.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Logical Workflow and Signaling Pathways

The precise molecular mechanism and signaling pathways affected by this compound's antifungal activity have not yet been elucidated. The observed morphological changes in Cochliobolus lunatus suggest potential interference with cell wall biosynthesis, cytoskeletal organization, or cell cycle regulation. The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.

Further research, including transcriptomic and proteomic analyses of this compound-treated fungi, is necessary to identify the specific signaling pathways and molecular targets involved in its antifungal action. This will be a critical step in evaluating its potential as a lead compound for novel antifungal therapies.

References

Probing the Anticancer Potential of Pyrenolide C: A Preliminary Mechanistic Overview

For Immediate Release

KIEL, Germany – October 24, 2025 – Preliminary investigations into the mechanism of action of Pyrenolide C, a marine-derived natural product, suggest a potential avenue for new anticancer therapies. Isolated from the fungus Pyrenochaetopsis sp., this decalinoylspirotetramic acid derivative has demonstrated cytotoxic effects against malignant melanoma cells. While the precise molecular targets remain under active investigation, initial findings point towards the essential role of its unique chemical structure in exerting its biological activity.

This compound, also known as Pyrenosetin C, is part of a family of structurally related compounds, including Pyrenosetin A, B, and D, which have all been assessed for their anticancer properties. The primary reported activity of this compound is its inhibitory effect on the growth of the human malignant melanoma cell line, A-375.[1][2] Structure-activity relationship studies suggest that both the decalinoyl side chain and the spirotetramic acid moiety are crucial for the observed bioactivity.[1]

In Vitro Anticancer Activity

The cytotoxicity of this compound and its analogs has been quantified through in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) values against the A-375 melanoma cell line are summarized below.

| Compound | IC50 (µM) against A-375 Cells |

| Pyrenosetin A | 2.8[2][3][4] |

| Pyrenosetin B | 6.3[2][3][4] |

| This compound (Pyrenosetin C) | 140.3 [1] |

| Pyrenosetin D | 77.5[1][5][6] |

Postulated Mechanism of Action

While a definitive mechanism of action for this compound has yet to be elucidated, the broader class of tetramic acid derivatives is known to exhibit a range of biological effects, including the induction of apoptosis and cell cycle arrest in cancer cells. It is hypothesized that this compound may exert its anticancer effects through one or more of the following pathways:

-

Induction of Apoptosis: Many natural product-based anticancer agents trigger programmed cell death in malignant cells. Future studies will likely investigate key apoptotic markers in A-375 cells following treatment with this compound.

-

Cell Cycle Arrest: Interference with the normal progression of the cell cycle is another common mechanism for cytotoxic compounds. Analysis of cell cycle distribution in this compound-treated melanoma cells could reveal specific checkpoints being targeted.

-

Modulation of Pro-Survival Signaling Pathways: The MAPK and PI3K/Akt signaling cascades are often dysregulated in melanoma, promoting cell proliferation and survival. Investigating the effect of this compound on the phosphorylation status of key proteins in these pathways could provide critical insights into its mode of action.

The workflow for investigating these potential mechanisms is outlined below.

Experimental Protocols

Detailed experimental methodologies for the initial anticancer screening of this compound are provided to facilitate further research.

Cell Culture and Treatment: Human malignant melanoma (A-375) cells were cultured in DMEM medium supplemented with 4.5 g/L D-Glucose, 110 mg/L sodium pyruvate, L-glutamine, 10% fetal bovine serum, 100 U/mL penicillin, and 100 mg/mL streptomycin.[1] Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.[1] For experimental purposes, cells were treated with varying concentrations of this compound dissolved in a suitable solvent.

Cell Viability Assay: The metabolic activity of A-375 cells following treatment with this compound was assessed using the CellTiter-Blue® Cell Viability Assay.[1] This assay measures the conversion of resazurin to the fluorescent resorufin by viable cells. Fluorescence is proportional to the number of living cells.

The following diagram illustrates a potential signaling pathway that may be affected by this compound, based on common mechanisms of anticancer compounds in melanoma.

Future Directions

The preliminary data on this compound's anticancer activity are promising and warrant further in-depth investigation. Future research should focus on identifying the direct molecular target(s) of this compound through techniques such as affinity chromatography or computational docking studies. Moreover, comprehensive studies on its effects on apoptosis, the cell cycle, and key signaling pathways in melanoma are essential to fully characterize its mechanism of action. Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of novel melanoma therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrenosetins A–C, New Decalinoylspirotetramic Acid Derivatives Isolated by Bioactivity-Based Molecular Networking from the Seaweed-Derived Fungus Pyrenochaetopsis sp. FVE-001 [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrenosetins A-C, New Decalinoylspirotetramic Acid Derivatives Isolated by Bioactivity-Based Molecular Networking from the Seaweed-Derived Fungus Pyrenochaetopsis sp. FVE-001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrenosetin D, a New Pentacyclic Decalinoyltetramic Acid Derivative from the Algicolous Fungus Pyrenochaetopsis sp. FVE-087 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Pyrenolide C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenolide C is a ten-membered macrolide natural product that has garnered interest within the scientific community due to its potential biological activities. Its structure, featuring multiple stereocenters, presents a significant challenge for synthetic chemists. The development of a stereoselective synthesis is crucial for accessing sufficient quantities of this compound for further biological evaluation and for the generation of analogs with potentially improved therapeutic properties.

This document provides a detailed overview of a plausible stereoselective synthetic strategy for this compound. As specific literature on the total synthesis of this compound is limited, the following protocols are based on the successful synthesis of the structurally related (±)-Pyrenolide B.[1] This approach serves as a valuable blueprint for the asymmetric synthesis of this compound and related 10-membered macrolides.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound would disconnect the macrolide at the ester linkage, revealing a hydroxy acid precursor. The chirality of the molecule can be traced back to a readily available starting material, enabling a stereocontrolled synthesis. The key challenges in the forward synthesis include the construction of the stereocenters, the formation of the C=C double bond with the correct geometry, and the challenging macrolactonization to form the 10-membered ring.

Experimental Protocols

The following experimental protocols are adapted from the synthesis of (±)-Pyrenolide B and represent key transformations that would be applicable to a synthesis of this compound.[1]

Protocol 1: Ring Enlargement for Ten-Membered Lactone Precursor Formation

This protocol describes the formation of a key intermediate, a highly functionalized ten-membered lactone, from a readily available six-membered ring starting material. This ring enlargement strategy is a powerful tool for the synthesis of medium-sized rings.

Materials:

-

Ethyl 5,5-ethylenedioxy-2-oxocyclohexane-1-carboxylate

-

Reagents for formation of a bicyclic enol ether (e.g., via a multi-step sequence)

-

Sodium borohydride (NaBH₄)

-

Ethanol (EtOH)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dimethylformamide (DMF)

Procedure:

-

The starting ethyl 5,5-ethylenedioxy-2-oxocyclohexane-1-carboxylate is converted to a bicyclic enol ether through a series of established chemical transformations.[1]

-

The resulting bicyclic enol ether undergoes a ring enlargement reaction to yield the ten-membered lactone intermediate.[1]

-

The ketone functionality within the ten-membered ring is reduced stereoselectively. To a solution of the ten-membered lactone in EtOH at 0 °C, add NaBH₄ in portions. Stir the reaction mixture for 1 hour at 0 °C.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting alcohol is protected as a silyl ether. To a solution of the alcohol and imidazole in DMF, add TBDMSCl at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Add water to the reaction mixture and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Protocol 2: Introduction of the (Z)-Double Bond and Deprotection

This protocol outlines the introduction of the required carbon-carbon double bond and the subsequent removal of the protecting group to reveal the final precursor for macrolactonization.

Materials:

-

Protected ten-membered lactone from Protocol 1

-

Reagents for introducing the (Z)-double bond (e.g., via olefination or elimination strategies)

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

Procedure:

-

The (Z)-configured double bond is introduced into the ten-membered lactone scaffold using a suitable olefination or elimination strategy. The choice of reagents will be critical to ensure the desired stereoselectivity.[1]

-

The silyl protecting group is removed. To a solution of the protected lactone in THF, add a 1 M solution of TBAF in THF at 0 °C. Stir the reaction for 2 hours at room temperature.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Protocol 3: Macrolactonization

The final step of the synthesis is the intramolecular esterification to form the 10-membered macrolide ring. This is often a challenging step due to entropic factors and the potential for competing intermolecular reactions.

Materials:

-

Hydroxy acid precursor from Protocol 2

-

Macrolactonization reagent (e.g., Yamaguchi reagent, Shiina reagent, or other modern macrolactonization catalysts)

-

Anhydrous, high-dilution reaction setup

Procedure:

-

Set up a reaction vessel for high-dilution conditions. This typically involves the slow addition of the hydroxy acid precursor to a solution of the macrolactonization reagent in a large volume of solvent.

-

Prepare a solution of the hydroxy acid in a suitable anhydrous solvent (e.g., toluene or THF).

-

Prepare a solution of the macrolactonization reagent (e.g., 2,4,6-trichlorobenzoyl chloride and DMAP for the Yamaguchi esterification) in the same solvent.

-

Using a syringe pump, add the solution of the hydroxy acid to the solution of the macrolactonization reagent over a period of several hours.

-

After the addition is complete, stir the reaction mixture at the appropriate temperature for the specified time (this will depend on the chosen macrolactonization method).

-

Upon completion, quench the reaction and perform a standard aqueous workup. The crude product is purified by flash column chromatography to yield the final macrolide, this compound.

Data Presentation

As the synthesis of this compound has not been explicitly reported, the following table summarizes representative yields for key transformations in the synthesis of the analogous (±)-Pyrenolide B, which can serve as a benchmark for a projected synthesis of this compound.[1]

| Step | Transformation | Overall Yield of (±)-Pyrenolide B |

| 1 | Ring Enlargement and Functionalization | Not explicitly stated in abstract |

| 2 | Reduction and Protection | Good yield |

| 3 | Introduction of (Z)-Double Bond | Not explicitly stated in abstract |

| 4 | Deprotection and Elimination | Not explicitly stated in abstract |

| Total Synthesis | Overall Yield | 16% |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound, based on the synthesis of (±)-Pyrenolide B.

Caption: Proposed synthetic workflow for this compound.

Key Stereoselective Step: Macrolactonization

The formation of the 10-membered ring is a critical and often challenging step. The success of this transformation is highly dependent on the conformation of the linear hydroxy acid precursor.

Caption: Macrolactonization to form the 10-membered ring.

References

Application Notes and Protocols: Extraction and Purification of Pyrenolide C from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrenolide C is a ten-membered lactone, a class of natural products known for their diverse biological activities. Produced by the fungus Pyrenophora teres, the causal agent of net blotch disease in barley, this compound has demonstrated notable antifungal properties. Its mechanism of action involves the inhibition of hyphal growth and the induction of morphological abnormalities in susceptible fungi, such as irregularly swollen hyphae.[1] This document provides detailed protocols for the extraction and purification of this compound from fungal cultures, based on established methodologies. These protocols are intended to serve as a guide for researchers interested in isolating and studying this promising bioactive compound for potential applications in drug development and agricultural biotechnology.

Data Presentation

Quantitative data regarding the yield of this compound at various stages of extraction and purification is not extensively detailed in the available public literature. The following table provides a template for researchers to document their own experimental results, based on the protocols outlined below.

| Purification Step | Starting Material (Volume/Weight) | Product Weight (mg) | Yield (%) | Purity (%) |

| Crude Extract | Culture Filtrate (L) | |||

| Silica Gel Chromatography | Crude Extract (g) | |||

| Preparative TLC | Partially Purified Fraction (mg) | |||

| Crystallization | Purified this compound (mg) |

Experimental Protocols

Fungal Strain and Culture Conditions

Fungal Strain: Pyrenophora teres (e.g., strain IFO 7508) is a known producer of this compound.

Culture Medium: A malt-dextrose medium is suitable for the production of pyrenolides.[1]

Protocol for Fungal Cultivation:

-

Prepare a malt-dextrose liquid medium (e.g., 2% malt extract, 2% dextrose in distilled water).

-

Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

-

Inoculate the sterile medium with a viable culture of Pyrenophora teres.

-

Incubate the culture statically (without shaking) at 25-28°C for 20 days in the dark.

Extraction of Crude Metabolites

Principle: this compound is a lipophilic compound that can be extracted from the aqueous culture filtrate using an organic solvent.

Solvent: Ethyl acetate is an effective solvent for the extraction of pyrenolides from the fungal culture filtrate.

Protocol for Extraction:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Collect the culture filtrate, which contains the secreted secondary metabolites, including this compound.

-

In a separatory funnel, perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.

-

Repeat the extraction process three times to ensure complete recovery of the target compound.

-

Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving chromatographic techniques.

Principle: This technique separates compounds based on their polarity. This compound is separated from more polar and less polar impurities in the crude extract.

Stationary Phase: Silica gel (e.g., 70-230 mesh).

Mobile Phase: A solvent system of 20% ethyl acetate in n-hexane is used to elute this compound.[1]

Protocol for Silica Gel Column Chromatography:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column of appropriate size.

-

Equilibrate the column by running the mobile phase (20% ethyl acetate in n-hexane) through it.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

-

Begin elution with the mobile phase, collecting fractions of a defined volume.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the compound of interest and concentrate them under reduced pressure.

Principle: Preparative TLC provides a higher resolution separation for further purification of the partially purified fraction from column chromatography.

Stationary Phase: Silica gel 60 F254 plates.

Mobile Phase: A suitable solvent system should be determined empirically to achieve good separation. Based on the column chromatography conditions, a starting point could be a mixture of ethyl acetate and n-hexane.

Protocol for Preparative TLC:

-

Dissolve the concentrated fraction containing this compound in a minimal volume of a volatile solvent.

-

Apply the solution as a narrow band onto the origin of a preparative TLC plate.

-

Develop the plate in a sealed chromatography tank containing the chosen mobile phase.

-

After development, visualize the separated bands under UV light (254 nm).

-

Identify the band corresponding to this compound based on its Rf value.

-

Carefully scrape the silica gel containing the target compound from the plate.

-

Extract this compound from the scraped silica gel using a polar solvent like ethyl acetate or methanol.

-

Filter the mixture to remove the silica gel and concentrate the filtrate to obtain the purified this compound.

Principle: Crystallization is the final step to obtain highly pure this compound.

Solvent System: A mixture of ethyl acetate and n-hexane is a suitable solvent system for the crystallization of pyrenolides.

Protocol for Crystallization:

-

Dissolve the purified this compound from the preparative TLC step in a minimal amount of warm ethyl acetate.

-

Slowly add n-hexane until the solution becomes slightly turbid.

-

Allow the solution to cool down slowly to room temperature and then at 4°C to promote crystal formation.

-

Collect the crystals by filtration and wash them with a small amount of cold n-hexane.

-

Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Logical relationship of this compound production and its antifungal effects.

References

Application Note: Quantitative Determination of Pyrenolide C in Research Samples using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pyrenolide C in research samples. The method utilizes a C18 column with UV detection, providing a robust and reproducible approach for compound quantification in academic and industrial research settings. The protocol has been developed to ensure high precision, accuracy, and linearity over a relevant concentration range. This document provides a comprehensive guide for researchers, scientists, and drug development professionals for the implementation of this method.

Introduction

This compound is a novel compound of interest in various fields of life sciences research. As with any potential therapeutic agent or biologically active molecule, accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds.[1] This application note details a specific HPLC method developed for the reliable quantification of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

-

Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.

-

Software: OpenLab CDS ChemStation Edition or equivalent.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Formic acid (LC-MS grade).

-

This compound Reference Standard: Certified standard of known purity.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the quantification of this compound is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 10 min, hold for 2 min, return to initial conditions over 1 min, and equilibrate for 5 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 18 minutes |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Sample Extraction: For solid samples, accurately weigh a known amount of the sample and extract with a suitable solvent (e.g., acetonitrile or methanol) using sonication or vortexing. For liquid samples, a direct dilution or protein precipitation step may be necessary.

-

Filtration: Filter the extracted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations in triplicate. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,543 |

| 50 | 759,876 |

| 100 | 1,521,450 |

| Correlation Coefficient (R²): 0.9998 |

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. This was assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |

| Low | 5 | 1.8 | 2.5 |

| Medium | 25 | 1.2 | 1.9 |

| High | 75 | 0.9 | 1.5 |

Accuracy

The accuracy of the method was assessed by a spike and recovery study. A known amount of this compound was added to a blank matrix at three different concentration levels. The percentage recovery was then calculated.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | % Recovery |

| 5 | 4.9 | 98.0 |

| 25 | 25.4 | 101.6 |

| 75 | 74.5 | 99.3 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD: 0.25 µg/mL

-

LOQ: 0.75 µg/mL

Experimental Workflow

Caption: A flowchart of the experimental workflow for the HPLC quantification of this compound.

Signaling Pathway Analysis (Hypothetical)

While the specific signaling pathways modulated by this compound are under investigation, a generalized pathway of interest is the MAPK/ERK pathway, which is commonly studied in drug discovery for its role in cell proliferation and survival.

Caption: A hypothetical signaling pathway showing potential interaction of this compound with the MAPK/ERK cascade.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantification of this compound in research samples. The method is linear, precise, and accurate over a wide range of concentrations, making it suitable for routine analysis in a research and development environment. This application note serves as a comprehensive guide for the implementation of this analytical procedure.

References

Application Notes and Protocols for In Vitro Antifungal Assays of Novel Compounds: A Case Study with Pyrenolide C

For Researchers, Scientists, and Drug Development Professionals

Introduction